3-(oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea

sEH inhibition Potency Trisubstituted urea

3-(Oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea is a synthetic, trisubstituted urea derivative characterized by the presence of a tetrahydropyran (oxan-4-yl) ring, a 3-phenylpropyl chain, and a 2,2,2-trifluoroethyl group attached to the urea core. It is disclosed in multiple patent families (e.g., US10377744, US11123311, US11723929) as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).

Molecular Formula C17H23F3N2O2
Molecular Weight 344.378
CAS No. 1396710-78-3
Cat. No. B2695776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea
CAS1396710-78-3
Molecular FormulaC17H23F3N2O2
Molecular Weight344.378
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)C(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C17H23F3N2O2/c18-17(19,20)13-22(15-8-11-24-12-9-15)16(23)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,21,23)
InChIKeyUJSXQBZTXWONBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea (CAS 1396710-78-3): A Trisubstituted Urea sEH Inhibitor Candidate for Pain and Inflammation Research Procurement


3-(Oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea is a synthetic, trisubstituted urea derivative characterized by the presence of a tetrahydropyran (oxan-4-yl) ring, a 3-phenylpropyl chain, and a 2,2,2-trifluoroethyl group attached to the urea core. It is disclosed in multiple patent families (e.g., US10377744, US11123311, US11723929) as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) [1][2]. Inhibition of sEH is a clinically validated strategy for managing neuropathic pain, hypertension, and inflammation, making this compound a relevant candidate for preclinical research in these therapeutic areas.

Why a Generic 1,3-Disubstituted Urea Cannot Replace 3-(Oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea in sEH-Targeted Studies


In the sEH inhibitor pharmacophore, both the nature of the urea substituents and their three-dimensional arrangement critically dictate target affinity, residence time, and isoform selectivity [1]. The trifluoroethyl group on the target compound is not a simple bioisostere; it forms unique stabilizing interactions within the sEH active site that directly enhance potency and metabolic stability compared to non-fluorinated analogs [2]. Similarly, replacing the tetrahydropyran (oxan-4-yl) ring with a piperidine or phenyl group alters the compound's conformational flexibility, hydrogen-bonding capacity, and overall lipophilicity, leading to unpredictable shifts in ADME properties and in vivo efficacy [1]. The specific combination in 3-(oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea is therefore not interchangeable with other trisubstituted ureas; its performance envelope is defined by these precise structural features, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 3-(Oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea Against Closest sEH Inhibitor Analogs


Superior sEH Inhibitory Potency Conferred by the Trisubstituted Urea Scaffold with a Trifluoroethyl Group

In the foundational patent landscape (US10377744, US11123311), the 1,3-disubstituted and trisubstituted urea series containing a trifluoroethyl group consistently demonstrated single-digit to sub-nanomolar Ki values against recombinant human sEH [1]. Specifically, Compound 1 of US11123311—a close structural analog bearing the same 3-phenylpropyl and trifluoroethyl motifs, though with a piperidine-carbonyl-tetrahydropyran substitution—exhibited a Ki of 1.40 nM and 1.43 nM across two independent FRET-based assays [2]. This level of potency is ~10- to 100-fold greater than that of first-generation disubstituted urea sEH inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which typically display Ki values in the 50–100 nM range [3]. The presence of the trifluoroethyl group is critical for this potency enhancement, as it forms strong hydrophobic contacts within the sEH catalytic tunnel, a feature absent in non-fluorinated alkyl analogs.

sEH inhibition Potency Trisubstituted urea Trifluoroethyl

Improved Physical Properties and Drug-Likeness Through Tetrahydropyran (Oxan-4-yl) Introduction

A key structural advancement in the sEH inhibitor field was the introduction of a tetrahydropyran (oxan-4-yl) moiety to enhance aqueous solubility and metabolic stability while retaining potency [1]. In a direct comparative study within the same series, replacing a phenyl ring with a tetrahydropyran group improved solubility by approximately 2- to 5-fold in phosphate-buffered saline (PBS) at pH 7.4 [1]. The target compound, 3-(oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea, incorporates this design feature. Specifically, the oxygen atom in the tetrahydropyran ring acts as a hydrogen bond acceptor, increasing polarity and reducing logP compared to fully carbon-based cyclic analogs like cyclohexyl or phenyl derivatives. This structural modification is directly linked to improved formulation characteristics for in vivo dosing, a major hurdle for earlier highly lipophilic sEH inhibitors.

Tetrahydropyran Oxane Solubility Metabolic stability ADME

Target-Class Selectivity: sEH Inhibition Without Microsomal Epoxide Hydrolase (mEH) Cross-Reactivity

A critical differentiator among epoxide hydrolase inhibitors is selectivity for soluble epoxide hydrolase (sEH) over microsomal epoxide hydrolase (mEH), as mEH inhibition can lead to unwanted toxicological effects [1]. Urea-based inhibitors carrying a 3-phenylpropyl motif, such as the target compound, have been shown to be highly specific for sEH, with no detectable inhibition of mEH at concentrations up to 10 µM [2]. In contrast, certain earlier-generation inhibitors based on chalcone or amide scaffolds often exhibit dual sEH/mEH inhibition [3]. The target compound's structure, featuring a sterically demanding oxan-4-yl group adjacent to the urea carbonyl, is predicted to further reduce the likelihood of mEH binding based on the known active-site geometries of the two enzymes.

Selectivity sEH mEH Off-target Isoform

Recommended Application Scenarios for 3-(Oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea in Preclinical sEH Research


In Vivo Diabetic Neuropathic Pain Model Studies Requiring High Potency and Favorable Formulation Properties

The compound's projected low-nanomolar sEH potency, combined with the solubility advantages conferred by its tetrahydropyran ring, makes it a strong candidate for chronic oral dosing studies in rodent models of streptozotocin-induced diabetic neuropathy [1]. The improved solubility facilitates formulation in aqueous vehicles, minimizing the confounding effects of organic co-solvents on pain behavioral endpoints.

Mechanistic Studies of EET-Mediated Anti-Inflammatory Signaling in Cardiovascular Tissues

Given the compound's high selectivity for sEH over mEH (inferred from class data), researchers can use it to dissect the specific role of EETs in vasodilation and inflammatory resolution without the confounding influence of mEH-derived diol metabolites [1]. This is particularly valuable in isolated vessel myography or Langendorff heart perfusion experiments ex vivo.

Crystallography and Structure-Activity Relationship (SAR) Studies on the sEH Catalytic Tunnel

The unique combination of the oxan-4-yl and trifluoroethyl groups on a trisubstituted urea core provides a novel chemotype for co-crystallization studies with human sEH [1]. The tetrahydropyran oxygen can engage in water-mediated hydrogen bonds with active-site residues, while the trifluoroethyl group explores a hydrophobic sub-pocket not typically occupied by simpler disubstituted ureas, offering new vectors for fragment-based drug design.

In Vitro ADME-Tox Profiling Panels for Trisubstituted Urea Lead Optimization

The compound serves as an advanced starting point for medicinal chemistry programs aiming to balance potency with metabolic stability. Its oxan-4-yl group is a known metabolic soft spot; comparative microsomal stability assays (human and rodent liver microsomes) can benchmark this scaffold against piperidine or phenyl analogs to guide further optimization [2].

Quote Request

Request a Quote for 3-(oxan-4-yl)-1-(3-phenylpropyl)-3-(2,2,2-trifluoroethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.